

A Comparative Guide to the Cereblon Binding Affinity of 4-Nitrothalidomide

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Compound of Interest		
Compound Name:	4-Nitrothalidomide	
Cat. No.:	B173961	Get Quote

This guide provides a detailed comparison of **4-Nitrothalidomide**'s binding affinity to Cereblon (CRBN), a crucial substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). Cereblon is the primary target of immunomodulatory drugs (IMiDs), including thalidomide and its analogs. The binding of these molecules to Cereblon alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific "neosubstrate" proteins, a mechanism central to their therapeutic effects.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative binding data, detailed experimental protocols for validation, and visualizations of the key biological pathways and experimental workflows.

Quantitative Comparison of Ligand Binding Affinities

The binding affinity of various compounds to Cereblon is a key indicator of their potential potency and specificity as molecular glues or components of PROteolysis TArgeting Chimeras (PROTACs). The table below summarizes the reported binding affinities for a **4-Nitrothalidomide** analog and other well-characterized Cereblon ligands. It is important to note that direct binding data for the specific (+)-enantiomer of **4-Nitrothalidomide** is not widely available in the reviewed literature; the data presented is for an analog with a nitro group at the **4-position** of the phthaloyl ring.[1]



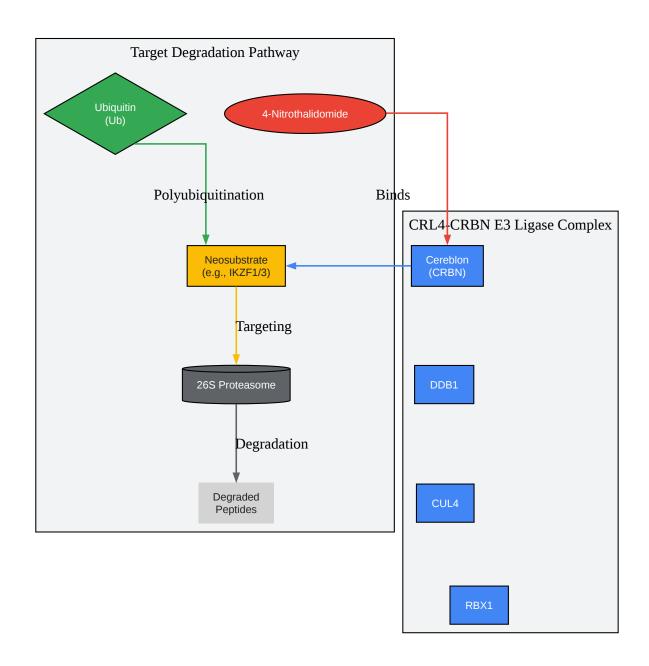
Compound	Binding Affinity (μΜ)	Assay Type
(+)-4-Nitrothalidomide (analog)	>40 (K _i)	FRET
Thalidomide	~2 (IC50)	Affinity Beads
~1-10 (K_d_)	Varies	
Lenalidomide	1.5 (IC ₅₀)	TR-FRET
~0.64 (K_d_)	Isothermal Titration Calorimetry (ITC)	
Pomalidomide	1.2 (IC ₅₀)	TR-FRET
More potent than lenalidomide	Varies	
CC-92480	0.03 (IC ₅₀)	FRET
Compound '4b' (Nitro- substituted Thalidomide analog)	11 (K _i)	FRET

Note: Lower K_i , K_d_n , or IC_{50} values indicate a higher binding affinity. The stereochemistry of thalidomide and its analogs significantly impacts Cereblon binding, with the (S)-enantiomer generally exhibiting stronger binding.[1]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the biological context and experimental validation, the following diagrams illustrate the Cereblon signaling pathway and a typical workflow for assessing binding affinity.

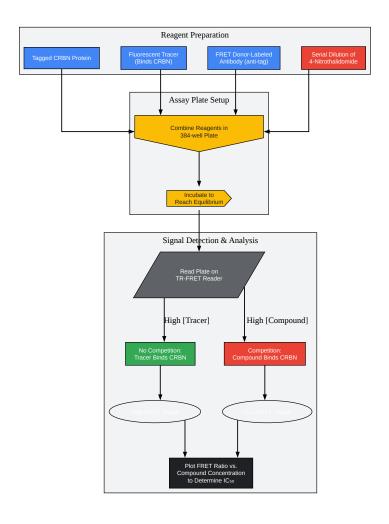




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Caption: Cereblon's role in the CRL4 E3 ligase complex and neosubstrate degradation.





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